molecular formula C15H17N3O3 B2387375 2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide CAS No. 2034348-77-9

2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide

Cat. No. B2387375
CAS RN: 2034348-77-9
M. Wt: 287.319
InChI Key: OFQJKXQRLPQZKR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of furan derivatives, including compounds similar to the one , often involves complex reactions that yield various heterocyclic compounds with potential biological activities. For instance, the preparation of N-(Quinolin-6-yl)furan-2-carboxamide through coupling reactions and subsequent modifications demonstrates the synthetic versatility of furan derivatives (El’chaninov & Aleksandrov, 2017). Similarly, the synthesis of diverse pyridinylpyrimidines with strongly basic side chains, which involve furan components, showcases the chemical adaptability of furan-based structures in creating compounds with potential amplifying effects on biological molecules (Brown & Cowden, 1982).

Biological Applications

Several studies highlight the biological relevance of furan-carboxamide derivatives. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating furan-carboxamide structures, have been investigated for their antiprotozoal activities. These compounds showed significant in vitro and in vivo activities against trypanosomal and plasmodial infections, underlining their potential as therapeutic agents (Ismail et al., 2004). Additionally, furan-carboxamide derivatives have been synthesized and identified as potent inhibitors of lethal H5N1 influenza A viruses, demonstrating the application of such compounds in antiviral research (Yongshi et al., 2017).

Antimicrobial and Antileukemic Potential

The antimicrobial activities of furan-3-carboxamides against a variety of microorganisms suggest their potential as antimicrobial agents. QSAR studies have further helped in understanding the relationship between their structure and biological activity, paving the way for the design of more effective compounds (Zanatta et al., 2007). The antileukemic activities of certain furan derivatives have also been investigated, showing promising results against leukemia L1210, indicating their potential as anticancer agents (Ladurée et al., 1989).

properties

IUPAC Name

2,5-dimethyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-8-5-12(9(2)21-8)15(20)16-11-3-4-13-10(6-11)7-14(19)18-17-13/h5,7,11H,3-4,6H2,1-2H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQJKXQRLPQZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCC3=NNC(=O)C=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide

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